2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline
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Overview
Description
2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . This reaction is stereoselective and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazolo[4,5-d]thiazoles and thiazolo[5,4-d]thiazoles share structural similarities and exhibit similar biological activities.
Dinitrophenyl Compounds: Compounds like 2,4-dinitrophenol have similar nitrophenyl groups and exhibit related chemical properties.
Uniqueness: 2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline is unique due to its specific combination of a thiazole ring and a dinitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
62715-46-2 |
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Molecular Formula |
C17H10N4O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)methylidene]-4H-[1,3]thiazolo[4,5-b]quinoline |
InChI |
InChI=1S/C17H10N4O4S/c22-20(23)12-6-5-11(14(9-12)21(24)25)8-16-19-17-15(26-16)7-10-3-1-2-4-13(10)18-17/h1-9H,(H,18,19) |
InChI Key |
MUFSASRPSIESML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NC(=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S3)N2 |
Origin of Product |
United States |
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